4-Diazo-3-hydroxy-7-nitro-1,4-dihydronaphthalene-1-sulfonic acid
Description
6-Nitro-1,2,4-diazo acid, also known as 6-nitro-1-diazo-2-naphthol-4-sulfonic acid, is an important intermediate in the production of azo dyes. Azo dyes are widely used in various industries, including textiles, cosmetics, and food. The compound is characterized by its diazo group (-N=N-) and nitro group (-NO2), which contribute to its reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C10H7N3O6S |
|---|---|
Molecular Weight |
297.25 g/mol |
IUPAC Name |
4-diazo-3-hydroxy-7-nitro-1H-naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4,9,14H,(H,17,18,19) |
InChI Key |
CNXSCOIKXGAXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C=C(C2=[N+]=[N-])O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitro-1,2,4-diazo acid is typically synthesized through the nitration of 1-diazo-2-naphthol-4-sulfonic acid. The nitration process involves the use of sulfuric acid at a concentration of 83 to 93 wt% . The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of 6-nitro-1,2,4-diazo acid involves multiple steps, including the preparation of 1-diazo-2-naphthol-4-sulfonic acid, followed by nitration. The process may also include steps for recovering and recycling acids and other reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,2,4-diazo acid undergoes various chemical reactions, including:
Diazotization: The formation of diazonium salts through the reaction with nitrous acid.
Azo Coupling: The reaction with aromatic compounds to form azo dyes.
Reduction: The reduction of the nitro group to an amino group under specific conditions.
Common Reagents and Conditions
Nitrous Acid: Used in diazotization reactions to form diazonium salts.
Aromatic Compounds: Used in azo coupling reactions to produce azo dyes.
Reducing Agents: Such as sodium dithionite, used in the reduction of the nitro group.
Major Products
Azo Dyes: Formed through azo coupling reactions.
Scientific Research Applications
6-Nitro-1,2,4-diazo acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of dyes for textiles, cosmetics, and food.
Mechanism of Action
The mechanism of action of 6-nitro-1,2,4-diazo acid involves the formation of diazonium salts through diazotization. These diazonium salts can then undergo various reactions, such as azo coupling, to form complex organic compounds. The molecular targets and pathways involved include the interaction with aromatic compounds to form stable azo bonds .
Comparison with Similar Compounds
Similar Compounds
1-Diazo-2-naphthol-4-sulfonic Acid: A precursor in the synthesis of 6-nitro-1,2,4-diazo acid.
2-Nitro-1,3-diazobenzene: Another diazo compound with similar reactivity.
Uniqueness
6-Nitro-1,2,4-diazo acid is unique due to its specific combination of diazo and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable azo dyes makes it particularly valuable in industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
